N,N'-propane-1,2-diylbis(4-methoxybenzenesulfonamide)
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Overview
Description
N,N’-propane-1,2-diylbis(4-methoxybenzenesulfonamide): is an organic compound characterized by its unique structure, which includes two 4-methoxybenzenesulfonamide groups connected by a propane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis(4-methoxybenzenesulfonamide) typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonamide and 1,2-dibromopropane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-methoxybenzenesulfonamide is reacted with 1,2-dibromopropane under reflux conditions, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-propane-1,2-diylbis(4-methoxybenzenesulfonamide) would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis(4-methoxybenzenesulfonamide) can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids and amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
Oxidation: Formation of 4-methoxybenzenesulfonic acid.
Reduction: Formation of 4-methoxyaniline.
Hydrolysis: Formation of propane-1,2-diol and 4-methoxybenzenesulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, N,N’-propane-1,2-diylbis(4-methoxybenzenesulfonamide) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide groups, which are known to interact with biological macromolecules.
Medicine
In medicine, N,N’-propane-1,2-diylbis(4-methoxybenzenesulfonamide) has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to create drugs with specific biological activities, such as antimicrobial or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis(4-methoxybenzenesulfonamide) involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-ethane-1,2-diylbis(4-methoxybenzenesulfonamide): Similar structure but with an ethane linker instead of propane.
N,N’-butane-1,2-diylbis(4-methoxybenzenesulfonamide): Similar structure but with a butane linker.
N,N’-propane-1,2-diylbis(4-chlorobenzenesulfonamide): Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
N,N’-propane-1,2-diylbis(4-methoxybenzenesulfonamide) is unique due to its specific combination of a propane linker and methoxybenzenesulfonamide groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C17H22N2O6S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]propyl]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O6S2/c1-13(19-27(22,23)17-10-6-15(25-3)7-11-17)12-18-26(20,21)16-8-4-14(24-2)5-9-16/h4-11,13,18-19H,12H2,1-3H3 |
InChI Key |
FSXFOFFONYPBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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